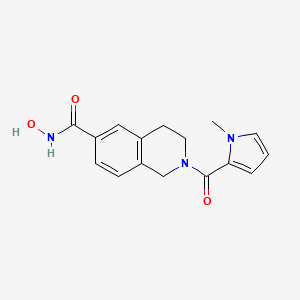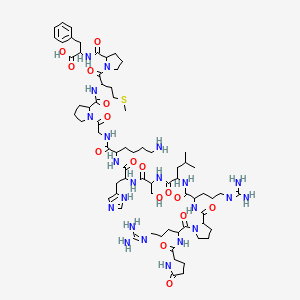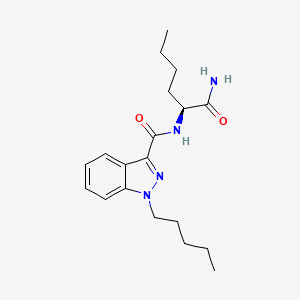
ADB-PINACA isomer 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADB-PINACA isomer 3 is a synthetic cannabinoid that is a regioisomer of ADB-PINACA. Synthetic cannabinoids are designed to mimic the effects of Δ9-tetrahydrocannabinol, the main psychoactive constituent of cannabis. This compound has been identified in some herbal products and is intended for forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADB-PINACA isomer 3 involves the combination of a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group with a 1-pentyl-1H-indazole-3-carboxamide group. The reaction typically involves the use of reagents such as tert-butylamine and pentylindazole-3-carboxylic acid. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research and forensic applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the compound’s potent effects.
Chemical Reactions Analysis
Types of Reactions
ADB-PINACA isomer 3 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include hydroxylated derivatives, ketones, and substituted indazole derivatives. These products are often analyzed using techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
ADB-PINACA isomer 3 is primarily used in forensic and research applications. Its potent effects on the cannabinoid receptors make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. In forensic science, this compound is used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples .
Mechanism of Action
ADB-PINACA isomer 3 exerts its effects by acting as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. The binding of this compound to these receptors leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
Similar Compounds
AB-PINACA: This compound is similar to ADB-PINACA but differs by the replacement of the tert-butyl group with an isopropyl group.
5F-ADB-PINACA: This compound is a fluorinated analog of ADB-PINACA, with a fluorine atom replacing one of the hydrogen atoms on the pentyl chain.
ADB-FUBINACA: This compound incorporates a fluorobenzyl group instead of the pentyl group found in ADB-PINACA.
Uniqueness
ADB-PINACA isomer 3 is unique due to its specific regioisomeric structure, which can result in different pharmacological properties compared to its isomers and analogs. This uniqueness makes it a valuable compound for research and forensic applications, as it allows for the study of structure-activity relationships and the development of analytical methods for synthetic cannabinoids .
Properties
CAS No. |
2365470-97-7 |
|---|---|
Molecular Formula |
C19H28N4O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-1-oxohexan-2-yl]-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-3-5-9-13-23-16-12-8-7-10-14(16)17(22-23)19(25)21-15(18(20)24)11-6-4-2/h7-8,10,12,15H,3-6,9,11,13H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 |
InChI Key |
BIAATZFCIKCULE-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CCCC)C(=O)N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CCCC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B10765715.png)
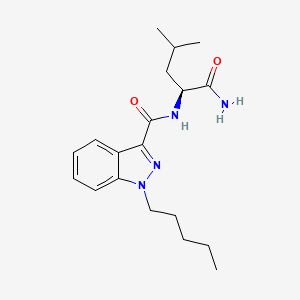
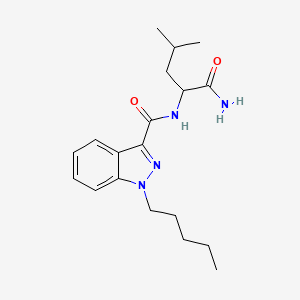
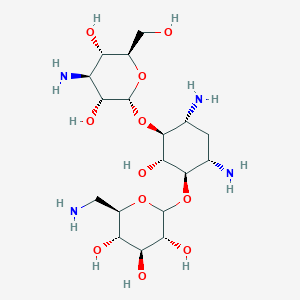
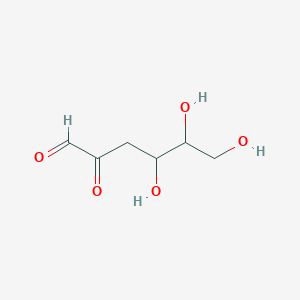
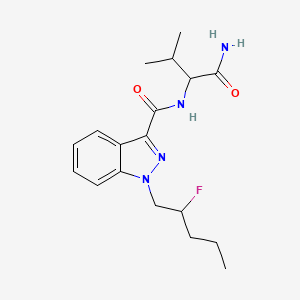

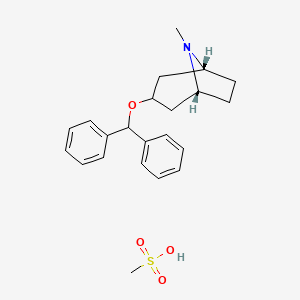


![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10765844.png)

